Home > Products > Screening Compounds P146513 > 4,4-Dimethylheptanedioic acid
4,4-Dimethylheptanedioic acid - 5325-75-7

4,4-Dimethylheptanedioic acid

Catalog Number: EVT-3190415
CAS Number: 5325-75-7
Molecular Formula: C9H16O4
Molecular Weight: 188.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

4,4-Dimethylheptanedioic acid can be derived from various synthetic routes involving simpler organic compounds. Its classification as a dicarboxylic acid places it among important compounds used in the production of polymers, pharmaceuticals, and other industrial chemicals.

Synthesis Analysis

The synthesis of 4,4-dimethylheptanedioic acid can be achieved through several methods:

  1. Oxidative Processes: One common method involves the oxidation of specific precursors such as 4,4-dimethyl-1-pentene or similar alkenes. The oxidation can be facilitated by agents like potassium permanganate or ozone under controlled conditions to yield the desired dicarboxylic acid.
  2. Multi-step Synthesis: Another approach includes a multi-step synthesis starting from simpler compounds such as acetone or other ketones. This may involve reactions such as alkylation followed by oxidation to introduce the carboxylic groups.
  3. Catalytic Methods: Recent advancements have introduced catalytic methods using transition metals to enhance the efficiency of the synthesis process, allowing for milder reaction conditions and higher yields.

These methods require careful control of reaction parameters such as temperature, pressure, and concentration to optimize yield and purity.

Molecular Structure Analysis

The molecular structure of 4,4-dimethylheptanedioic acid features a heptane backbone with two carboxylic acid groups located at the terminal ends. The structural formula can be represented as follows:

HOOC CH CH CH CH COOH\text{HOOC CH CH CH CH COOH}

Structural Characteristics

  • Molecular Weight: The molecular weight of 4,4-dimethylheptanedioic acid is approximately 174.24 g/mol.
  • Functional Groups: The presence of two carboxyl groups contributes significantly to its chemical reactivity and solubility in polar solvents.
  • Geometric Configuration: The compound exhibits a linear configuration typical of dicarboxylic acids, which influences its physical properties.
Chemical Reactions Analysis

4,4-Dimethylheptanedioic acid participates in various chemical reactions typical of dicarboxylic acids:

  1. Esterification: It readily reacts with alcohols to form esters under acidic conditions. This reaction is important for producing polyesters used in plastics and fibers.
  2. Decarboxylation: Under certain conditions (e.g., heating), it can undergo decarboxylation to yield hydrocarbons or other simpler carboxylic acids.
  3. Reduction Reactions: The carboxylic groups can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.

These reactions are significant in organic synthesis and industrial applications where modifications of the compound's structure are required.

Mechanism of Action

The mechanism of action for 4,4-dimethylheptanedioic acid primarily involves its reactivity as a dicarboxylic acid:

  1. Nucleophilic Attack: In esterification reactions, the nucleophilic alcohol attacks one of the carbonyl carbons in the carboxylic group, leading to the formation of an ester bond while releasing water.
  2. Proton Transfer: During decarboxylation, proton transfer occurs which facilitates the loss of carbon dioxide from the molecule, resulting in a more stable product.
  3. Reductive Pathways: In reduction reactions, hydride ions from reducing agents attack the carbonyl carbon atoms, converting them into alcohols through nucleophilic addition followed by protonation steps.

These mechanisms highlight the versatility of 4,4-dimethylheptanedioic acid in organic synthesis.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Melting Point: The melting point is around 90 °C.
  • Solubility: It is soluble in water due to its polar carboxylic groups but less soluble in non-polar solvents.

Chemical Properties

  • Acidity: As a dicarboxylic acid, it exhibits strong acidic properties with pKa values typically ranging between 3-5 for each carboxyl group.
  • Reactivity: Reacts readily with bases to form salts and with alcohols to form esters.

These properties make it suitable for various applications in chemical synthesis and materials science.

Applications

4,4-Dimethylheptanedioic acid has several scientific applications:

  1. Polymer Production: Used as a monomer or co-monomer in the synthesis of polyesters and polyamides.
  2. Pharmaceutical Intermediates: Serves as an intermediate in the synthesis of pharmaceutical compounds due to its functional groups.
  3. Chemical Synthesis: Acts as a building block in organic synthesis for creating more complex molecules.
  4. Research Applications: Utilized in academic research for studying reaction mechanisms involving dicarboxylic acids.
Metabolic Pathway Disruption and Biomarker Potential

Farnesol Metabolism and Aberrant Dicarboxylic Acid Formation

4,4-Dimethylheptanedioic acid is a branched-chain dicarboxylic acid (DCA) generated through the ω-oxidation of farnesol derivatives, which accumulate due to disruptions in the mevalonate-cholesterol biosynthetic pathway. Under physiological conditions, farnesyl pyrophosphate (FPP) is converted to squalene by squalene synthase (encoded by FDFT1). However, in FDFT1-deficient states, FPP is shunted toward alternative metabolism: cytosolic dephosphorylation yields free farnesol, which undergoes hepatic ω-oxidation via cytochrome P450 (CYP) enzymes (predominantly CYP4F subfamily members) [2] [9]. This process sequentially converts farnesol to farnesal, farnesoic acid, and ultimately to DCAs, including 4,4-dimethylheptanedioic acid. Subsequent peroxisomal β-oxidation shortens these DCAs, but accumulation occurs when production exceeds degradation capacity [2].

Table 1: Farnesol-Derived Dicarboxylic Acids in Squalene Synthase Deficiency

Dicarboxylic AcidStructureUrinary Concentration (Fold Change vs. Controls)Diagnostic Utility
4,4-Dimethylheptanedioic acidC9H16O4 (branched)15–25×Primary biomarker
3-Methyladipic acidC7H12O48–12×Supportive marker
Farnesoyl-glucuronide conjugatesC21H36O820–30×Precursor indicator

Clinically, elevated 4,4-dimethylheptanedioic acid in plasma and urine serves as a diagnostic hallmark of squalene synthase deficiency (OMIM: 617050). Patients exhibit profound developmental delay, seizures, and 2–3 toe syndactyly, with plasma farnesol levels elevated >10-fold (normal <0.12 μmol/L) and cholesterol reduced to 2.5–2.8 mmol/L (normal 3.0–5.5 mmol/L) [9]. The acid’s accumulation correlates with disease severity, reflecting impaired flux through the post-squalene cholesterol pathway.

Squalene Synthase Inhibition Biomarker Profiling

Pharmacological inhibition of squalene synthase (e.g., by NB-598 or Cmpd-4") recapitulates the biochemical signature of genetic FDFT1 defects. Inhibitors shift FPP toward farnesol metabolism, inducing dose-dependent increases in 4,4-dimethylheptanedioic acid and related DCAs. In preclinical models, urinary DCA profiling provides a sensitive readout of target engagement:

  • Specificity: 4,4-Dimethylheptanedioic acid rises exclusively upon squalene synthase blockade, unlike other cholesterol biosynthesis inhibitors (e.g., statins or DHCR7 inhibitors) [5] [9].
  • Kinetics: Peak urinary concentrations occur 6–12 hours post-inhibitor administration, paralleling plasma farnesol surges [5].
  • Comparative Biomarkers: Unlike classical markers like 7-dehydrocholesterol (elevated in Smith-Lemli-Opitz syndrome), 4,4-dimethylheptanedioic acid reflects pre-squalene metabolic diversion, offering orthogonal insights into pathway flux [3] [9].

Table 2: Biomarker Profiles in Genetic vs. Pharmacological Squalene Synthase Disruption

ParameterGenetic Deficiency (Human)Pharmacological Inhibition (Canine/Primate)Technical Notes
4,4-Dimethylheptanedioic acid (Urine)15–25× baseline10–18× baselineGC-MS/NMR detection
Plasma Farnesol1.5–3.9 μmol/L2.0–5.5 μmol/LLC-MS/MS quantitation
Cholesterol Reduction20–40%15–30%Mild vs. controls
Concomitant MetabolitesMevalonate lactone, methylsuccinateFarnesoyl-glucuronidesPathognomonic panel

However, translational challenges exist: inhibitor studies in dogs and primates reveal gastrointestinal toxicity at exposures required for anti-tumor efficacy, limiting therapeutic utility despite robust biomarker responses [5].

Compartmentalized Metabolic Flux Analysis in Cholesterol Biosynthesis Disorders

4,4-Dimethylheptanedioic acid accumulation illuminates broader principles of compartmentalized sterol flux. In vivo flux analyses using deuterium labeling reveal tissue-specific pathway utilization:

  • Hepatic Dominance: The liver predominantly utilizes the modified Kandutsch-Russell (MK-R) pathway (≈85% flux), where lanosterol undergoes early Δ24 reduction. 4,4-Dimethylheptanedioic acid accumulation here directly perturbs bile acid synthesis, contributing to gastrointestinal phenotypes in FDFT1 deficiency [6] [10].
  • Neural Tissues: The brain favors the Bloch pathway (≈70% flux), producing desmosterol as the terminal intermediate. Squalene synthase inhibition diverts neuronal FPP to DCAs, potentially exacerbating neurodevelopmental defects [6] [10].
  • Adrenal Glands: Rely almost exclusively (97%) on the Bloch pathway for rapid cholesterol production. DCA accumulation here may disrupt steroidogenesis, explaining glucocorticoid imbalances in severe cases [10].

Table 3: Tissue-Specific Cholesterol Biosynthetic Flux and DCA Impact

TissueDominant PathwayFlux DistributionImpact of 4,4-Dimethylheptanedioic acid Accumulation
LiverModified K-R85% MK-R, 15% BlochBile acid synthesis impairment; GI toxicity
BrainBloch70% Bloch, 30% MK-RNeurodevelopmental delay; myelin defects
Adrenal GlandsBloch97% BlochSteroidogenesis disruption
Preputial GlandModified K-R92% MK-RSkin barrier dysfunction; photosensitivity

Flux flexibility allows tissues to maintain cholesterol homeostasis but creates vulnerability when pathway intermediates (e.g., farnesol derivatives) accumulate. Overexpression of DHCR24 (24-dehydrocholesterol reductase) enhances MK-R flux, potentially mitigating DCA formation—a therapeutic avenue under investigation [10].

Concluding Remarks

4,4-Dimethylheptanedioic acid exemplifies how aberrant metabolites serve as both diagnostic sentinels and mechanistic probes. Its generation underscores the physiological role of ω-oxidation as a "overflow" pathway for toxic isoprenoids, while its tissue-specific impacts reflect the compartmentalization of cholesterol biosynthesis. Future studies correlating DCA levels with clinical outcomes may enable personalized monitoring for inborn errors of metabolism or targeted therapies.

Properties

CAS Number

5325-75-7

Product Name

4,4-Dimethylheptanedioic acid

IUPAC Name

4,4-dimethylheptanedioic acid

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

InChI

InChI=1S/C9H16O4/c1-9(2,5-3-7(10)11)6-4-8(12)13/h3-6H2,1-2H3,(H,10,11)(H,12,13)

InChI Key

YDUOHBXBLZGANF-UHFFFAOYSA-N

SMILES

CC(C)(CCC(=O)O)CCC(=O)O

Canonical SMILES

CC(C)(CCC(=O)O)CCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.